3-Bromo-2-cyano-5-methylphenylacetic acid
Overview
Description
3-Bromo-2-cyano-5-methylphenylacetic acid is an organic compound that belongs to the family of aromatic compounds. It has a molecular formula of C11H8BrNO2 and a molecular weight of 254.08 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a phenylacetic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-5-methylphenylacetic acid typically involves the bromination of 2-cyano-5-methylphenylacetic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-5-methylphenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
3-Bromo-2-cyano-5-methylphenylacetic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-5-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its cyano group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-cyano-2-methylphenylacetic acid
- 2-Bromo-4-cyano-6-methylphenylacetic acid
- 4-Bromo-3-cyano-5-methylphenylacetic acid
Uniqueness
3-Bromo-2-cyano-5-methylphenylacetic acid is unique due to the specific positioning of the bromine, cyano, and methyl groups on the phenylacetic acid core. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3-bromo-2-cyano-5-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(4-10(13)14)8(5-12)9(11)3-6/h2-3H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJCOMSFDMELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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